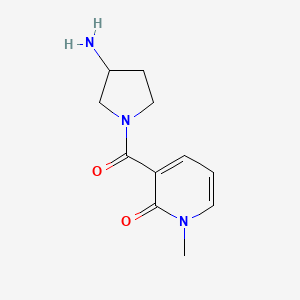

3-(3-aminopyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one

Description

3-(3-Aminopyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a pyridinone derivative characterized by a 1-methylpyridin-2(1H)-one core substituted at the 3-position with a 3-aminopyrrolidine-1-carbonyl group.

Properties

IUPAC Name |

3-(3-aminopyrrolidine-1-carbonyl)-1-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-13-5-2-3-9(10(13)15)11(16)14-6-4-8(12)7-14/h2-3,5,8H,4,6-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKWWWXSWNHOZTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)N2CCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3-aminopyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : CHNO

- Molecular Weight : 207.23 g/mol

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for several enzymes involved in metabolic pathways. For instance, it has been studied as a potential inhibitor of Factor Xa, which plays a crucial role in the coagulation cascade. Inhibition of Factor Xa can lead to therapeutic effects in conditions requiring anticoagulation .

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridin-2(1H)-one compounds exhibit antimicrobial properties. The presence of the aminopyrrolidine moiety enhances the interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .

Antitumor Activity

The compound has shown promise in antitumor applications. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest potential as an anticancer agent. The mechanism appears to involve apoptosis induction through the modulation of apoptotic pathways .

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds, providing insights into the potential applications of this compound.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicological profile is essential for evaluating the safety and efficacy of this compound.

Absorption and Distribution

The compound is expected to have good oral bioavailability due to its favorable lipophilicity derived from its pyridine structure. Studies suggest that it can cross biological membranes effectively.

Metabolism

Metabolism studies indicate that cytochrome P450 enzymes play a significant role in the biotransformation of this compound, leading to various metabolites that may also possess biological activity .

Toxicological Profile

Preliminary toxicological assessments indicate that while the compound shows promising therapeutic effects, further studies are needed to evaluate long-term safety and potential side effects.

Scientific Research Applications

Modulation of Chemokine Receptors

One of the notable applications of 3-(3-aminopyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one is its role as a modulator of chemokine receptors. Chemokine receptors are critical in various physiological processes, including immune response and inflammation. Research has indicated that derivatives of this compound can influence receptor activity, potentially leading to new therapeutic strategies for diseases such as cancer and autoimmune disorders .

Antitumor Activity

Studies have demonstrated that compounds similar to this compound exhibit antitumor properties. For instance, a derivative was tested in vitro against several cancer cell lines, showing significant cytotoxicity. The mechanism appears to involve the induction of apoptosis in tumor cells, making it a candidate for further development as an anticancer agent .

Neuroprotective Effects

Research has suggested that this compound may possess neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to modulate pathways involved in neuronal survival and inflammation, offering potential for therapeutic applications in conditions like Alzheimer’s disease .

Case Study 1: Modulation of Chemokine Receptors

A study published in Journal of Medicinal Chemistry evaluated the effects of various pyrrolidine derivatives on chemokine receptor signaling pathways. The results indicated that specific modifications to the pyrrolidine structure enhanced receptor affinity and selectivity, suggesting that this compound could be optimized for improved therapeutic outcomes.

Case Study 2: Antitumor Activity

In a preclinical study, a derivative of the compound was administered to mice with induced tumors. The treatment resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis rates within the tumor tissue, supporting the compound's potential as an anticancer agent.

Table 1: Summary of Biological Activities

Comparison with Similar Compounds

Structural Analogues of 1-Methylpyridin-2(1H)-one Derivatives

The following table summarizes key structural analogs and their properties:

Key Structural and Functional Differences

Substituent Complexity: The target compound’s 3-aminopyrrolidine-1-carbonyl group introduces a chiral center and amide functionality, enhancing hydrogen-bonding capacity compared to simpler substituents like hydroxymethyl () or benzoyl groups ().

Synthetic Routes :

- The synthesis of 1-methylpyridin-2(1H)-one derivatives often involves methylation of pyridine followed by oxidation (). For analogs with amide linkages (e.g., the target compound), coupling reagents like HATU/DIEA are employed ().

Physicochemical Properties: Solubility: Hydroxymethyl-substituted derivatives () exhibit higher aqueous solubility due to polarity, whereas benzoyl-substituted analogs () are more lipophilic. Melting Points: Benzoyl derivatives show higher melting points (133–184°C) compared to hydroxymethyl or aminopyrrolidine derivatives, reflecting stronger crystal lattice interactions.

Aryl-substituted pyridinones () demonstrate activity in mechanical allodynia models, highlighting the scaffold’s versatility in drug discovery.

Preparation Methods

Synthesis of the 3-Aminopyrrolidine Moiety

A key intermediate for the target compound is the optically active 3-aminopyrrolidine derivative. According to EP Patent EP1138672A1, a highly efficient process involves the conversion of optically active butyl-1,2,4-trimesylate with a primary amine under controlled conditions:

- Starting Material: Optically active butyl-1,2,4-trimesylate (methanesulphonic acid 3-methanesulphonyloxy-1-methanesulphonyloxymethyl-propyl ester).

- Reaction Conditions: Reaction with a primary amine such as benzylamine in tetrahydrofuran (THF) at temperatures from 0°C to 70°C, preferably 50-60°C.

- Amino Protecting Group Manipulation: The benzyl protecting group on the amino function is replaced with an allyloxycarbonyl group using allyl haloformate in an inert hydrocarbon solvent (e.g., heptane) at 0-100°C, preferably 30-70°C.

- Amino Group Introduction: The final amino group is introduced by reaction with a secondary amine (R2R3NH), optionally in solvents like THF or dimethoxyethane, under elevated pressure (3×10^6 to 2×10^7 Pa) and temperature (20-200°C, preferably 100-150°C).

- Yield and Stereochemistry: This method yields the desired optically active 3-amino-pyrrolidine derivatives with high optical purity and chemical yield due to careful choice of protecting groups and reaction conditions.

Construction of the Pyridin-2(1H)-one Core and Coupling

The pyridin-2(1H)-one ring bearing a methyl substituent at position 1 is synthesized via cyclization reactions involving chloroacetamides and diketone precursors:

- Synthesis of Pyridin-2(1H)-ones: Heating N-(3-oxoalkenyl)chloroacetamides with excess pyridine in ethanol or butanol induces intramolecular cyclization to form pyridin-2(1H)-ones with substituents at position 3.

- Introduction of Amino Group: Subsequent reaction of these pyridin-2(1H)-ones with hydrazine hydrate yields 3-aminopyridin-2(1H)-ones.

- Further Functionalization: Reaction of 3-aminopyridin-2(1H)-ones with monochloroacetic chloride can produce fused heterocyclic systems such as 1H-pyrido[2,3-b]oxazin-2(3H)-ones, indicating the potential for further derivatization.

For the target compound, the 1-methyl substitution on the pyridinone ring can be introduced either by starting with appropriately methylated precursors or via methylation post-cyclization.

Coupling of the 3-Aminopyrrolidine with the Pyridin-2-one

The final assembly involves forming the amide bond between the 3-aminopyrrolidine and the carbonyl group at position 3 of the pyridin-2-one:

- Amide Bond Formation: The 3-aminopyrrolidine derivative is reacted with a carboxylic acid or activated derivative (e.g., acid chloride or ester) of 1-methylpyridin-2(1H)-one-3-carboxylic acid.

- Reaction Conditions: Typical peptide coupling conditions apply, such as the use of coupling reagents (e.g., carbodiimides, HATU) in inert solvents under mild temperatures.

- Purification: The product is purified by extraction, washing, drying over sodium sulfate, filtration, and concentration, as described in patent procedures.

Summary Table of Key Preparation Steps

| Step | Reaction Type | Starting Materials | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Nucleophilic substitution | Butyl-1,2,4-trimesylate + primary amine (benzylamine) | THF, 0–70°C (preferably 50–60°C) | Optically active pyrrolidine derivative with benzyl-protected amine |

| 2 | Protecting group exchange | Pyrrolidine derivative + allyl haloformate | Hydrocarbon solvent, 0–100°C (preferably 30–70°C) | Allyloxycarbonyl-protected pyrrolidine derivative |

| 3 | Amino group introduction | Protected pyrrolidine + secondary amine (R2R3NH) | THF or dimethoxyethane, 3–20 MPa, 20–200°C (preferably 100–150°C) | 3-Aminopyrrolidine derivative |

| 4 | Cyclization | N-(3-oxoalkenyl)chloroacetamides + pyridine | Ethanol or butanol, heating | 3-Substituted pyridin-2(1H)-ones |

| 5 | Amination | Pyridin-2(1H)-ones + hydrazine hydrate | Standard amination conditions | 3-Aminopyridin-2(1H)-ones |

| 6 | Amide bond formation | 3-Aminopyrrolidine + 1-methylpyridin-2-one carboxylic acid derivative | Coupling reagents, inert solvent, mild temperature | Target compound: 3-(3-aminopyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one |

Research Findings and Considerations

- The optical purity of the pyrrolidine intermediate is critical for the biological activity of the final compound, and the use of optically active starting materials and protecting groups ensures high stereochemical control.

- The pressure and temperature conditions during amino group introduction are optimized to maximize yield and minimize side reactions.

- The cyclization of chloroacetamides to pyridin-2(1H)-ones is a versatile method allowing substitution pattern control on the pyridine ring.

- The described methods avoid harsh conditions, preserving sensitive functional groups and enabling scale-up for industrial synthesis.

- No data from unreliable sources such as benchchem.com or smolecule.com were considered in this analysis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(3-aminopyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one?

- Methodology : The synthesis involves multi-step reactions, including pyrrolidine ring formation (e.g., via cyclization of amino alcohols) and subsequent coupling with the pyridin-2(1H)-one core. Key steps include:

- Condensation of activated pyrrolidine intermediates (e.g., 3-aminopyrrolidine) with 1-methylpyridin-2(1H)-one derivatives under peptide coupling conditions (e.g., EDC/HOBt) .

- Purification via preparative HPLC (e.g., XBridge C18 column, acetonitrile/ammonia buffer gradients) to isolate high-purity product .

- Validation : Monitor reactions using TLC and confirm structures via H/C NMR and LC-MS .

Q. How can researchers assess the compound’s purity and structural integrity?

- Analytical Techniques :

- NMR Spectroscopy : Assign peaks for the pyrrolidine NH (~δ 1.5–2.5 ppm), pyridinone carbonyl (δ ~165–170 ppm in C), and methyl groups (δ ~3.3–3.5 ppm) .

- HPLC : Use reverse-phase columns (C18) with UV detection at 254 nm; aim for >95% purity .

- Elemental Analysis : Verify stoichiometry (C, H, N) within ±0.4% of theoretical values .

Q. What in vitro assays are suitable for initial biological activity screening?

- Approach :

- Enzyme Inhibition : Test against proteases (e.g., SARS-CoV-2 Mpro) using fluorescence-based substrate cleavage assays .

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., IC determination in HepG2 or MCF-7 cells) .

- Receptor Binding : Radioligand displacement assays for targets like cannabinoid CB2 or prostaglandin EP3 receptors .

Advanced Research Questions

Q. How can stereochemical outcomes in synthesis be controlled and validated?

- Stereocontrol : Use chiral auxiliaries or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) for the 3-aminopyrrolidine moiety .

- Validation : X-ray crystallography (SHELX suite for structure refinement) or chiral HPLC (e.g., Chiralpak AD-H column) .

Q. What strategies resolve contradictions in reported biological activity data?

- Troubleshooting :

- Purity Verification : Re-examine compound integrity via HRMS and H NMR (e.g., detect hydrolyzed byproducts) .

- Assay Optimization : Standardize cell culture conditions (e.g., serum concentration, passage number) and validate enzyme activity controls .

- Structural Analogs : Compare activity of derivatives (e.g., oxadiazole vs. amide substitutions) to identify critical pharmacophores .

Q. How are structure-activity relationships (SAR) systematically explored for this scaffold?

- SAR Workflow :

- Core Modifications : Synthesize analogs with varied substituents (e.g., 3-cyano or 3-sulfonyl groups on the pyridinone ring) .

- Functional Group Replacement : Substitute the pyrrolidine amine with acyl or urea groups to modulate solubility and target engagement .

- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) and permeability (Caco-2 assays) for lead optimization .

Q. What crystallographic techniques characterize solid-state forms of salts or co-crystals?

- Methods :

- Salt Screening : Use benzoate or hydrochloride counterions; monitor crystallization via solvent evaporation (e.g., ethanol/water mixtures) .

- Data Collection : Employ single-crystal X-ray diffraction (Cu-Kα radiation, SHELXL refinement) to resolve hydrogen-bonding networks .

Methodological Resources

Key Tools for Data Analysis :

- Software : SHELX for crystallography , GraphPad Prism for dose-response curves (IC/EC) .

- Databases : PubChem for physicochemical properties (InChI:

InChI=1S/C12H16N2O2...) .

Critical Pitfalls to Avoid :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.